molecular formula C28H27N5O3 B2751073 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 441289-83-4

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2751073
CAS No.: 441289-83-4
M. Wt: 481.556
InChI Key: PNOBRSZVHGHIMK-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, which is notable for its fused heterocyclic structure combining triazole and pyrimidine moieties. The target molecule features a 7-[4-(benzyloxy)-3-methoxyphenyl] substituent, a 5-methyl group, and an N-(4-methylphenyl) carboxamide side chain. Its synthesis typically employs multi-component Biginelli-like reactions, as reported in , where 4-(benzyloxy)-3-methoxybenzaldehyde, N-(substituted phenyl)-3-oxobutanamide, and 2H-1,2,4-triazol-3-amine are condensed in the presence of N,N-dimethylformamide (DMF) . Characterization via IR, NMR, and mass spectrometry confirms the structure, with elemental analysis validating purity.

Properties

IUPAC Name

7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3/c1-18-9-12-22(13-10-18)32-27(34)25-19(2)31-28-29-17-30-33(28)26(25)21-11-14-23(24(15-21)35-3)36-16-20-7-5-4-6-8-20/h4-15,17,26H,16H2,1-3H3,(H,32,34)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOBRSZVHGHIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

The compound 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo-pyrimidine derivatives. For instance, compounds similar to 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been evaluated for their efficacy against various cancer cell lines. A notable study conducted by the National Cancer Institute demonstrated that derivatives exhibit significant cytotoxicity against multiple cancer types including leukemia and breast cancer .

Antifungal Activity

In addition to antitumor properties, some derivatives of this compound have also been investigated for antifungal activities. The structure-function relationship studies suggest that modifications in the aromatic substituents can enhance antifungal efficacy against strains such as Candida albicans and Aspergillus niger .

Case Study 1: Anticancer Efficacy

A comprehensive study focused on evaluating the anticancer activity of a series of triazolo-pyrimidine compounds showed that modifications at the N-alkyl and aromatic positions significantly influenced their biological activity. The study involved screening compounds against 60 different cancer cell lines using the sulforhodamine B assay to assess cell viability and proliferation . The results indicated that certain substitutions led to enhanced potency in inhibiting tumor growth.

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort aimed at understanding the SAR of triazolo-pyrimidine derivatives found that specific functional groups on the phenyl rings could modulate both lipophilicity and biological activity. This study utilized computational modeling alongside experimental data to predict which modifications would yield compounds with improved pharmacokinetic profiles and increased therapeutic indices .

Summary of Findings

Application Activity Study Reference
AntitumorSignificant cytotoxicity
AntifungalEffective against fungi
Structure-Activity RelationshipEnhanced potency through specific substitutions

Mechanism of Action

The mechanism of action of 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The N-(4-chlorophenyl) analog () shows enhanced antimicrobial activity compared to the N-(4-methylphenyl) target compound, likely due to increased electron-withdrawing effects .
  • Aromatic Moieties : Trimethoxyphenyl substituents (e.g., 5j in ) correlate with cytotoxicity, suggesting a role in DNA intercalation or microtubule disruption .

Key Findings :

  • DMF-based syntheses () achieve higher yields (55–70%) compared to ethanol-mediated reactions (43–56%) .
  • Catalyst-free conditions () reduce purification complexity, enhancing scalability.

Chirality Considerations

While chirality significantly impacts pharmaceutical activity (), none of the triazolo[1,5-a]pyrimidine derivatives in the evidence address enantiomeric effects.

Biological Activity

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is being explored for potential therapeutic applications such as anticancer and antiviral agents.

Chemical Structure

The compound's structure features a triazolopyrimidine core with various functional groups that enhance its biological activity. The presence of the benzyloxy and methoxy groups contributes to its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds within the triazolopyrimidine class exhibit a range of biological activities including:

  • Anticancer Activity : Initial studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. Its structural similarity to known anticancer agents positions it as a candidate for further investigation.
  • Antiviral Properties : Some derivatives of triazolopyrimidines have shown promising antiviral activity against various viruses. While specific data on this compound is limited, related compounds have demonstrated efficacy against viruses such as HIV and HCV.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of related triazolopyrimidine compounds. For instance, derivatives have been tested against multiple cancer cell lines including leukemia and breast cancer cells.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast5.0Inhibition of DNA synthesis
Compound BLung3.2Apoptosis induction
Compound CColon7.8Enzyme inhibition

Case Studies

  • Antitumor Activity Assessment : A study published in the Journal of Organic and Pharmaceutical Chemistry evaluated a series of triazolopyrimidine derivatives for their antitumor activity across 60 cancer cell lines. The results indicated significant cytotoxicity in several lines, particularly those resistant to standard therapies .
  • Mechanistic Insights : Research has shown that certain triazolopyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for their anticancer effects .

Pharmacological Applications

The biological activity of this compound positions it as a promising lead compound in drug development targeting:

  • Cancer Treatment : As an inhibitor of tumor growth through various mechanisms.
  • Viral Infections : Potential development as an antiviral agent based on structural analogs that have shown efficacy against viral pathogens.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for synthesizing triazolopyrimidine derivatives like this compound?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents. For example, analogous compounds have been synthesized using additive-assisted methods to improve yield and regioselectivity (e.g., phosphorous oxychloride for cyclization or trichloroisocyanuric acid for oxidation steps) . Key steps include refluxing in polar aprotic solvents (e.g., acetonitrile) and purification via recrystallization or column chromatography.

Q. How is structural confirmation performed for this compound?

  • Methodological Answer : Structural elucidation relies on spectral techniques:

  • 1H/13C NMR : To identify aromatic protons (e.g., benzyloxy and methoxyphenyl groups) and methyl substituents .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of the triazolopyrimidine core and substituent orientation, as demonstrated in related thiazolopyrimidine derivatives .

Q. What are the primary research applications of this compound?

  • Methodological Answer : Triazolopyrimidine derivatives are explored for:

  • Kinase Inhibition : Computational docking studies to assess binding affinity with target enzymes.
  • Antimicrobial Activity : In vitro assays against bacterial/fungal strains (e.g., MIC determination) .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., benzyloxy vs. methoxy groups) to optimize bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in SAR studies for this compound?

  • Methodological Answer : Contradictions often arise from varying assay conditions or substituent electronic effects. Strategies include:

  • Systematic Substituent Scanning : Synthesizing analogs with controlled modifications (e.g., replacing benzyloxy with p-methoxybenzyl) to isolate electronic/steric contributions .
  • Computational Modeling : Density Functional Theory (DFT) to predict charge distribution and correlate with experimental bioactivity .

Q. What experimental design considerations are critical for studying metabolic stability?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) to measure intrinsic clearance.
  • LC-MS/MS Analysis : Quantify parent compound and metabolites, focusing on oxidation of methoxy/benzyloxy groups .
  • Stability Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to reduce metabolic degradation .

Q. How can crystallographic data inform formulation strategies for this compound?

  • Methodological Answer : Crystal packing analysis (e.g., intermolecular hydrogen bonds or π-π stacking) reveals solubility and stability challenges. For example, bulky substituents like the 4-methylphenyl group may hinder dissolution, necessitating co-crystallization with excipients or salt formation .

Q. What advanced analytical techniques are used to detect trace impurities?

  • Methodological Answer :

  • HPLC-PDA/ELSD : For impurity profiling, with method validation per ICH guidelines.
  • NMR Relaxometry : To detect low-concentration byproducts (e.g., de-methylated intermediates) .
  • Elemental Analysis : Verify purity and stoichiometry, especially for nitrogen/sulfur content .

Data Contradiction & Validation

Q. How to address discrepancies in biological activity across different studies?

  • Methodological Answer :

  • Standardized Assay Protocols : Use common reference compounds (e.g., positive controls like ciprofloxacin for antimicrobial assays).
  • Dose-Response Curves : Ensure IC50/EC50 values are derived from ≥3 independent replicates.
  • Orthogonal Validation : Confirm activity via unrelated assays (e.g., enzymatic vs. cell-based) .

Q. What strategies validate computational predictions of binding modes?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Assess stability of predicted ligand-protein complexes over 100+ ns trajectories.
  • Site-Directed Mutagenesis : Test key residues (e.g., catalytic lysine in kinases) to confirm binding interactions .

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